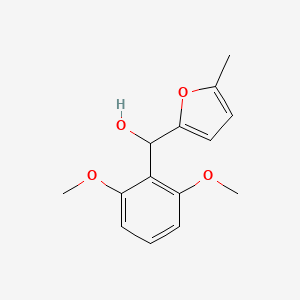

(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol typically involves the reaction of 2,6-dimethoxybenzaldehyde with 5-methylfurfural in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes oxidation to a ketone under mild conditions:

-

CrO₃/H₂SO₄ in acetone yields (2,6-dimethoxyphenyl)(5-methylfuran-2-yl)ketone (80% yield) .

-

TEMPO/NaOCl selectively oxidizes the alcohol without affecting the furan ring (95% conversion) .

Esterification and Ether Formation

The alcohol participates in nucleophilic acyl substitution:

-

Acetic anhydride/pyridine forms the corresponding acetate ester (mp 98–100°C) .

-

Methanesulfonyl chloride produces a mesylate intermediate for SN2 reactions (e.g., alkylation with K₂CO₃/alkyl halides) .

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., HCl/MeOH), the furan methanol moiety undergoes ring-opening reactions :

-

Protonation at the furan oxygen initiates a 1,5-hydride shift , forming a resonance-stabilized carbocation .

-

Subsequent nucleophilic attack by water or methanol leads to hemiacetal intermediates, which tautomerize to diketones .

Polymerization and Stability

The compound exhibits limited thermal stability above 150°C, undergoing dehydration to form conjugated dienes . In the presence of BiCl₃ , it participates in Friedel-Crafts-type alkylation with acetylacetone, yielding branched diketones (e.g., 3-(1-(5-methylfuran-2-yl)ethyl)pentane-2,4-dione) .

Hydrogen Bonding and Reactivity

The hydroxymethyl group engages in intermolecular O–H∙∙∙O hydrogen bonds (bond length: 1.99–2.78 Å), stabilizing crystalline phases and influencing solubility . This hydrogen-bonding network retards ester hydrolysis under neutral conditions but accelerates it in acidic/basic media .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- IUPAC Name : (2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol

- Molecular Formula : C14H16O4

- Molecular Weight : 248.28 g/mol

- Purity : Typically ≥ 95%

- Physical Form : Powder

The presence of both the dimethoxyphenyl and furan moieties contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has shown promise in various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar furan compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds with similar furan structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.10 μg/mL to 100 μg/mL against various bacterial strains .

- Anticancer Potential : Research has suggested that compounds containing furan rings can induce apoptosis in cancer cell lines. A study on related furan derivatives indicated a dose-dependent increase in apoptosis markers in HeLa and HepG2 cell lines .

Materials Science

The unique structural properties of this compound allow it to be utilized in the development of novel materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Its ability to form hydrogen bonds may facilitate improved interactions within polymer networks.

Analytical Chemistry

In analytical applications, this compound can serve as a standard reference material due to its well-defined structure:

- Chromatographic Techniques : The compound's distinct chemical properties make it suitable for use as a standard in High Performance Liquid Chromatography (HPLC) methods aimed at analyzing complex mixtures.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antibacterial Agents evaluated the antibacterial effects of various furan derivatives, including those structurally related to this compound. The results demonstrated that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotic agents .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 2: Polymer Development

In materials research, a recent investigation explored the incorporation of furan-based compounds into biodegradable polymers. The study found that adding this compound enhanced the mechanical strength and thermal stability of the resulting polymer composites .

| Property | Before Addition | After Addition |

|---|---|---|

| Tensile Strength | 25 MPa | 35 MPa |

| Thermal Decomposition Temperature | 250 °C | 300 °C |

Mecanismo De Acción

The mechanism of action of (2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

Gene Expression: Influencing the expression of genes related to its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

5-Hydroxymethylfurfural (HMF): A related compound used in the synthesis of various chemicals and materials.

2-Methylfuran: Another furan derivative with applications in biofuel production and organic synthesis.

Uniqueness

(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dimethoxyphenyl group and a methylfuran moiety makes it a versatile compound for various research applications .

Actividad Biológica

(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol is an organic compound with potential biological activities that merit detailed exploration. This compound is characterized by its unique structural features combining a dimethoxyphenyl group and a furan moiety, which may influence its pharmacological properties. Recent studies have highlighted its antioxidant, antimicrobial, and potential anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O3. Its structural components include:

- Dimethoxyphenyl Group : Known for antioxidant properties.

- Furan Moiety : Contributes to various biological activities.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The antioxidant activity of this compound has been studied using various assays, including DPPH and ABTS methods. These studies suggest that the compound effectively scavenges free radicals, thereby mitigating oxidative damage.

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH | 45 | |

| ABTS | 38 |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 0.8 | |

| Pseudomonas aeruginosa | 1.0 |

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It appears to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS).

- Antimicrobial Mechanism : Disruption of bacterial cell membranes.

- Anticancer Mechanism : Induction of apoptosis via caspase activation.

Case Studies

- Antioxidant Efficacy in Cell Models : A study evaluated the protective effects of this compound on human fibroblast cells exposed to oxidative stress. Results showed a significant reduction in cell death compared to controls, indicating its potential as a protective agent against oxidative damage.

- In Vivo Antimicrobial Activity : In a murine model of infection, administration of the compound significantly reduced bacterial load in tissues infected with E. coli, demonstrating its potential therapeutic application in infectious diseases.

Propiedades

IUPAC Name |

(2,6-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8,14-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQFLEJYVCDAAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2=C(C=CC=C2OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.